acacetin-8-C-neohesperidoside
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Overview
Description
Acacetin-8-C-neohesperidoside is a flavone C-glycoside that is acacetin substituted by an α-rhamnosyl-(1→2)-β-glucopyranosyl residue at position 8 via a C-glycosidic linkage . This compound has been isolated from plants such as Fortunella japonica and Fortunella margarita . It is known for its various biological activities and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acacetin-8-C-neohesperidoside typically involves the glycosylation of acacetin with neohesperidose. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, while chemical glycosylation may use glycosyl donors and acceptors under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction from natural sources such as kumquat juice, where it is found in significant quantities . The extraction process involves the use of solvents and purification techniques to isolate the compound from the plant matrix.
Chemical Reactions Analysis
Types of Reactions
Acacetin-8-C-neohesperidoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while substitution reactions can yield various glycoside derivatives .
Scientific Research Applications
Acacetin-8-C-neohesperidoside has a wide range of scientific research applications, including:
Chemistry: It is studied for its chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: The compound is investigated for its role in plant metabolism and its effects on various biological processes.
Medicine: This compound exhibits antioxidant, anti-inflammatory, antiviral, antimicrobial, and anticancer activities, making it a potential candidate for therapeutic applications
Mechanism of Action
The mechanism of action of acacetin-8-C-neohesperidoside involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By inhibiting pro-inflammatory cytokines and enzymes.
Anticancer Activity: By inducing apoptosis and inhibiting cell proliferation and migration.
Comparison with Similar Compounds
Acacetin-8-C-neohesperidoside is unique among flavone C-glycosides due to its specific glycosidic linkage and biological activities. Similar compounds include:
- Apigenin-8-C-neohesperidoside
- Luteolin-8-C-neohesperidoside
- Chrysoeriol-8-C-neohesperidoside
These compounds share similar structures but differ in their specific substituents and biological activities .
Properties
CAS No. |
64271-10-9 |
---|---|
Molecular Formula |
C28H32O14 |
Molecular Weight |
592.5 g/mol |
IUPAC Name |
8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C28H32O14/c1-10-20(33)22(35)24(37)28(39-10)42-27-23(36)21(34)17(9-29)41-26(27)19-14(31)7-13(30)18-15(32)8-16(40-25(18)19)11-3-5-12(38-2)6-4-11/h3-8,10,17,20-24,26-31,33-37H,9H2,1-2H3/t10-,17+,20-,21+,22+,23-,24+,26-,27+,28-/m0/s1 |
InChI Key |
AOXGLIJSZLOQNZ-WBXLRLGPSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
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